molecular formula C32H37ClN4S B15135445 SYBR green I (chloride)

SYBR green I (chloride)

Cat. No.: B15135445
M. Wt: 545.2 g/mol
InChI Key: IHHRNZWXTFDDLM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

SYBR green I (chloride) is an asymmetrical cyanine dye widely used in molecular biology as a nucleic acid stain. It is known for its ability to bind to DNA, resulting in a DNA-dye complex that absorbs blue light at 497 nanometers and emits green light at 520 nanometers . This property makes it particularly useful in various applications such as quantitative PCR (qPCR) and gel electrophoresis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SYBR green I (chloride) involves the reaction of N,N-dimethyl-N-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N-propylpropane-1,3-diamine with chloride ions . The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of SYBR green I (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The final product is often supplied as a concentrated solution in DMSO .

Chemical Reactions Analysis

Types of Reactions

SYBR green I (chloride) primarily undergoes binding reactions with nucleic acids. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The dye binds to double-stranded DNA in the presence of buffers such as Tris-HCl and EDTA. The binding is facilitated by the intercalation of the dye between the base pairs of the DNA helix .

Major Products Formed

The major product formed from the interaction of SYBR green I (chloride) with DNA is the DNA-dye complex, which exhibits enhanced fluorescence properties .

Scientific Research Applications

Properties

Molecular Formula

C32H37ClN4S

Molecular Weight

545.2 g/mol

IUPAC Name

N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;chloride

InChI

InChI=1S/C32H37N4S.ClH/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1

InChI Key

IHHRNZWXTFDDLM-UHFFFAOYSA-M

Isomeric SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]

Canonical SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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